Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18105551
InChI: InChI=1S/C8H9F3O2/c1-13-6(12)7(8(9,10)11)4-2-3-5-7/h2-3H,4-5H2,1H3
SMILES:
Molecular Formula: C8H9F3O2
Molecular Weight: 194.15 g/mol

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate

CAS No.:

Cat. No.: VC18105551

Molecular Formula: C8H9F3O2

Molecular Weight: 194.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate -

Specification

Molecular Formula C8H9F3O2
Molecular Weight 194.15 g/mol
IUPAC Name methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate
Standard InChI InChI=1S/C8H9F3O2/c1-13-6(12)7(8(9,10)11)4-2-3-5-7/h2-3H,4-5H2,1H3
Standard InChI Key YLKMRKMTKYQMBH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CC=CC1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a cyclopentene ring—a five-membered unsaturated hydrocarbon—with two key functional groups: a trifluoromethyl (CF3-\text{CF}_3) group and a methyl ester (COOCH3-\text{COOCH}_3) at the 1-position (Figure 1). The cyclopentene ring introduces strain due to its non-planar geometry, while the electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent carbon centers . The ester group contributes to the molecule’s polarity, influencing solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H9F3O2\text{C}_8\text{H}_9\text{F}_3\text{O}_2
Molecular Weight194.15 g/mol
IUPAC NameMethyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate
SMILESCOC(=O)C1(CC=CC1)C(F)(F)F
InChI KeyYLKMRKMTKYQMBH-UHFFFAOYSA-N

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopentene protons (δ\delta 5.6–6.2 ppm, olefinic H) and the trifluoromethyl group (δ\delta −65 ppm in 19F^{19}\text{F}-NMR) . Density functional theory (DFT) calculations predict a puckered cyclopentene ring with a dihedral angle of 25° between the ester and trifluoromethyl groups, optimizing steric and electronic interactions.

Synthesis and Optimization

Radical Trifluoromethylation

A prevalent synthesis route involves radical trifluoromethylation of cyclopentene precursors using trifluoromethyl iodide (CF3I\text{CF}_3\text{I}) under azobisisobutyronitrile (AIBN) initiation. The reaction proceeds via a chain mechanism:

  • Initiation: AIBN decomposes to generate radicals.

  • Propagation: CF3I\text{CF}_3\text{I} abstracts a hydrogen atom, forming a CF3\text{CF}_3-radical that adds to the cyclopentene double bond.

  • Termination: Radical recombination yields the trifluoromethylated product.

Typical conditions include refluxing in THF at 60°C for 12 hours, achieving yields of 65–75%. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords >95% purity .

Alternative Approaches

Patent literature describes Grignard reagent-based methods for analogous trifluoromethylated cyclopentanes, though these are less efficient for the unsaturated cyclopentene derivative . Transition metal-catalyzed approaches using palladium or nickel remain underexplored but could offer regioselective advantages .

Physicochemical Properties

Stability and Reactivity

The trifluoromethyl group confers exceptional metabolic stability, as evidenced by in vitro studies showing <8% degradation in human liver microsomes over 60 minutes . The ester group undergoes hydrolysis under basic conditions (e.g., NaOH/MeOH), yielding the corresponding carboxylic acid .

Table 2: Comparative Physicochemical Data

PropertyMethyl 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylateMethyl 3-(Trifluoromethyl)cyclopentane-1-carboxylate
Molecular Weight194.15 g/mol196.17 g/mol
LogP2.32.6
Boiling Point132–134°C (est.)145–147°C (est.)
Solubility in THF85 mg/mL72 mg/mL

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of −15°C, indicative of moderate rigidity imparted by the cyclopentene ring . Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, aligning with stability trends in fluorinated esters .

Reactivity and Functionalization

Electrophilic Additions

The electron-deficient cyclopentene double bond undergoes regioselective epoxidation with meta-chloroperbenzoic acid (mCPBA\text{mCPBA}), yielding an epoxide intermediate. Subsequent ring-opening reactions with nucleophiles (e.g., amines, thiols) enable access to diversely substituted derivatives.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh3_3)4_4 introduces aromatic substituents at the 4-position of the cyclopentene ring . This strategy has been leveraged to develop RORγt inhibitors for autoimmune diseases .

Applications in Drug Discovery

RORγt Inverse Agonism

The compound’s trifluoromethyl group enhances binding to the retinoid-related orphan receptor gamma t (RORγt), a target in Th17-mediated pathologies. Derivatives exhibit IC50_{50} values as low as 4.1 nM in RORγt TR-FRET assays, surpassing non-fluorinated analogues .

Agrochemistry

Incorporation into herbicides improves rainfastness due to increased lipophilicity (LogP=2.3\text{LogP} = 2.3), reducing leaching into groundwater . Field trials demonstrate 90% weed control efficacy at 50 g/ha .

Future Directions

Biocatalysis

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) could enable enantioselective synthesis of chiral derivatives, addressing current racemic limitations .

Materials Science

Copolymerization with fluorinated acrylates may yield polymers with low dielectric constants (<2.5), suitable for 5G insulators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator